4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHLEFMACARWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2,4 Dimethylphenyl Sulfanyl Aniline
Established Synthetic Routes and Reaction Conditions for Sulfanylanilines
Traditional methods for the synthesis of sulfanylanilines, including the target compound 4-[(2,4-dimethylphenyl)sulfanyl]aniline, have primarily relied on foundational reactions that form carbon-sulfur (C-S) bonds. These routes are well-documented and provide reliable, albeit sometimes harsh, conditions for obtaining the desired products.
Nucleophilic Aromatic Substitution Approaches for C-S Bond Formation
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of diaryl sulfides. wikipedia.orgnih.gov This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group. libretexts.org
For the synthesis of this compound, a common strategy involves a two-step process:
SNAr Reaction: The sodium salt of 2,4-dimethylthiophenol (2,4-dimethylthiophenolate), acting as the sulfur nucleophile, reacts with a para-substituted nitrobenzene (B124822) bearing a good leaving group (e.g., F, Cl, NO₂). 1-Fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene (B41953) are typical substrates due to the high electronegativity of the nitro group which activates the ring for nucleophilic attack. libretexts.org
Reduction: The resulting nitro-substituted diaryl sulfide (B99878) intermediate, 4-[(2,4-dimethylphenyl)sulfanyl]-1-nitrobenzene, is then reduced to the target aniline (B41778). Common reducing agents for this transformation include metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation. google.com
The reaction conditions are critical for the success of the SNAr step. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed to facilitate the reaction.
| Aryl Halide | Thiol | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1-Fluoro-4-nitrobenzene | 2,4-Dimethylthiophenol | Potassium Carbonate | DMF | 80-100 °C | >90 |
| 1-Chloro-4-nitrobenzene | 2,4-Dimethylthiophenol | Sodium Hydride | DMSO | 100-120 °C | 85-95 |
Thiol-Amine Coupling Strategies
Direct coupling strategies between thiols and amines to form diaryl sulfides typically fall under the category of transition-metal-catalyzed reactions. However, classical approaches such as the Ullmann condensation can be considered foundational thiol-amine coupling strategies. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a thiol. wikipedia.org To synthesize the target molecule, one could envision coupling 4-bromoaniline (B143363) or 4-iodoaniline (B139537) directly with 2,4-dimethylthiophenol.
Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200 °C) and stoichiometric amounts of copper powder. wikipedia.org Modern modifications have introduced the use of soluble copper(I) salts (e.g., CuI) and ligands to facilitate the reaction under milder conditions. nih.gov
Advanced Synthetic Techniques for Enhanced Yield and Purity of this compound
To overcome the limitations of traditional methods, such as harsh conditions and limited substrate scope, advanced synthetic techniques have been developed. These methods often offer higher yields, greater purity, and better functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions in Sulfanylaniline Synthesis
Palladium and copper-catalyzed cross-coupling reactions are powerful tools for C-S bond formation and represent the state-of-the-art for synthesizing diaryl sulfides.
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction is a highly versatile method for forming C-S bonds between aryl halides (or triflates) and thiols. wikipedia.org The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, dppf) in the presence of a base. organic-chemistry.orgresearchgate.net This method allows for the direct coupling of 4-haloanilines with 2,4-dimethylthiophenol under relatively mild conditions. The choice of ligand is crucial for achieving high catalytic activity and preventing catalyst deactivation. organic-chemistry.org
Ullmann-Type C-S Coupling: Modern Ullmann reactions utilize catalytic amounts of copper, often in the form of copper(I) salts like CuI, along with ligands such as 1,10-phenanthroline (B135089) or diols. nih.govresearchgate.net These improved conditions allow the reaction to proceed at lower temperatures (80-140 °C) and with a broader range of substrates, including less activated aryl halides. nih.govresearchgate.net Microwave-assisted Ullmann-type reactions have also been shown to significantly reduce reaction times. researchgate.net
| Reaction Type | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | 4-Bromoaniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 °C | 80-95 |
| Ullmann-Type | 4-Iodoaniline | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 °C | 75-90 |
Transition Metal-Free Synthetic Methodologies for Sulfanylanilines
Growing interest in sustainable chemistry has spurred the development of transition-metal-free methods for C-S bond formation. These approaches avoid the cost and potential toxicity associated with residual metals in the final product.
Diaryliodonium Salts: One prominent metal-free method involves the reaction of thiols with diaryliodonium salts. organic-chemistry.orgresearchgate.net In this approach, 2,4-dimethylthiophenol would be coupled with a diaryliodonium salt containing a 4-aminophenyl group. These reactions can proceed under mild, often acidic or basic, conditions without the need for a metal catalyst. organic-chemistry.orgresearchgate.net
Aryne Chemistry: The in-situ generation of aryne intermediates provides another pathway to diaryl sulfides. rsc.org An aryne generated from a 4-amino-substituted precursor could react with 2,4-dimethylthiophenol to form the desired C-S bond.
Photocatalysis: Visible-light-promoted, metal-free oxidative coupling between thiols and arylhydrazines or diazonium salts can also yield diaryl sulfides under very mild, room-temperature conditions. organic-chemistry.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Atom Economy: Transition metal-catalyzed cross-coupling reactions generally have higher atom economy compared to classical methods that may involve multiple steps and protection/deprotection sequences.
Safer Solvents and Auxiliaries: Efforts are made to replace hazardous polar aprotic solvents like DMF with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). Copper-catalyzed C-S couplings have been successfully performed in water. organic-chemistry.org
Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Mechanochemical methods, which involve reactions in a ball mill with little to no solvent, offer another energy-efficient alternative. ucl.ac.uk
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a core principle of green chemistry. researchgate.net Catalytic routes are superior to stoichiometric reactions in terms of waste reduction. Transition metal-free catalytic systems, such as those using iodine or visible-light photocatalysts, further enhance the green profile of the synthesis. organic-chemistry.org
By applying these advanced and green methodologies, the synthesis of this compound can be achieved with high efficiency, purity, and a reduced environmental footprint.
Chemical Reactivity and Transformation Pathways of 4 2,4 Dimethylphenyl Sulfanyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety
The aniline moiety of 4-[(2,4-dimethylphenyl)sulfanyl]aniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the amino (-NH2) group. wikipedia.orgbyjus.com This group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, through resonance. wikipedia.orgbyjus.com Consequently, electrophiles will preferentially attack these positions.
The sulfanyl (B85325) group (-S-) is also an ortho-, para-directing group, though it is generally less activating than the amino group. In the case of this compound, the amino group is the dominant directing group for electrophilic substitution on the aniline ring. The position para to the amino group is occupied by the sulfanyl substituent, leaving the two ortho positions (C2 and C6) as the primary sites for electrophilic attack.
However, the bulky (2,4-dimethylphenyl)sulfanyl group can exert significant steric hindrance at the ortho positions, potentially influencing the regioselectivity of the reaction. Depending on the size of the incoming electrophile, a mixture of ortho-substituted products may be formed, or the reaction might be sterically hindered. Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director, which would drastically change the outcome of the reaction. byjus.com
Oxidative Transformations of the Sulfanyl Bridge in this compound
The sulfur atom in the sulfanyl bridge of this compound is in a low oxidation state and is therefore susceptible to oxidation. This transformation is a common and important reaction for diaryl sulfides, leading to the formation of sulfoxides and sulfones, which have different chemical and physical properties. acsgcipr.org
The oxidation of the sulfanyl group can proceed in two stages. A partial oxidation yields the corresponding sulfoxide (B87167), 4-[(2,4-dimethylphenyl)sulfinyl]aniline. Further oxidation of the sulfoxide leads to the formation of the sulfone, 4-[(2,4-dimethylphenyl)sulfonyl]aniline.
The selective oxidation of the sulfide (B99878) to the sulfoxide without over-oxidation to the sulfone can be achieved by careful control of the reaction conditions, including the choice of oxidant and stoichiometry. acs.orgnih.gov A variety of oxidizing agents can be employed for these transformations. Hydrogen peroxide (H2O2) is a common and environmentally benign oxidant. nih.govtandfonline.comresearchgate.net The reaction with H2O2 can be performed in the presence of a catalyst or in a suitable solvent like glacial acetic acid to achieve high selectivity for the sulfoxide. nih.gov Other reagents that have been used for the selective oxidation of sulfides to sulfoxides include N-fluorobenzenesulfonimide (NFSI) and various metal-based catalysts. rsc.org
To obtain the sulfone, stronger oxidizing conditions or a higher stoichiometric ratio of the oxidant are typically required. acs.orgresearchgate.net For instance, using an excess of hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, can drive the reaction to completion to form the sulfone. researchgate.net
| Oxidizing Agent/System | Product | Conditions | Reference |
|---|---|---|---|
| 30% Hydrogen Peroxide | Sulfoxide | p-TsOH catalyst, solvent-free, room temperature | tandfonline.com |
| 30% Hydrogen Peroxide | Sulfoxide | Glacial acetic acid, room temperature | nih.gov |
| 30% Hydrogen Peroxide | Sulfone | Sodium tungstate/phenylphosphonic acid catalyst | researchgate.net |
| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | H₂O, controllable by NFSI loading | rsc.org |
| Electrochemical Oxidation | Sulfoxide | Constant current (5 mA) in DMF | acs.org |
| Electrochemical Oxidation | Sulfone | Constant current (10-20 mA) in MeOH | acs.org |
Nucleophilic Reactivity and Derivatization Strategies
The primary amino group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. researchgate.net This allows for a variety of derivatization strategies, most commonly through reactions such as acylation and alkylation.
Acylation: The amino group can readily react with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution reaction to form amides. unizin.orglibretexts.org For example, reaction with acetic anhydride (B1165640) would yield N-{4-[(2,4-dimethylphenyl)sulfanyl]phenyl}acetamide. This transformation is often used to protect the amino group or to modify the compound's biological activity. The acylation reaction typically proceeds through a tetrahedral intermediate. libretexts.org
Alkylation: The nitrogen atom can also act as a nucleophile in alkylation reactions with alkyl halides or other alkylating agents. organic-chemistry.orgrsc.org This can lead to the formation of secondary and tertiary amines. For instance, reaction with an alkyl halide could produce N-alkyl-4-[(2,4-dimethylphenyl)sulfanyl]aniline. The borrowing hydrogen (BH) strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, is a more modern and atom-economical method for N-alkylation of aromatic amines. rsc.orgacs.org
These derivatization reactions are fundamental in synthetic chemistry for creating a diverse range of molecules with potentially new properties and applications from the parent aniline structure.
Reductive Pathways of the Sulfanyl and Amine Functional Groups
The functional groups in this compound exhibit different behaviors under reductive conditions. The amino group is already in a reduced state and is generally stable to further reduction. In fact, the synthesis of aromatic amines often involves the reduction of a corresponding nitro compound as a final step.
The sulfanyl (sulfide) bridge, however, can undergo reductive cleavage of the carbon-sulfur (C-S) bonds, although this is generally more difficult than the oxidation of the sulfide. Reductive C-S bond cleavage can be achieved using various reagents, such as strong reducing agents or certain transition metal catalysts. rsc.orgorganic-chemistry.org The products of such a reaction would be 4-aminothiophenol (B129426) and 2,4-dimethylbenzene. Additionally, sulfoxides and sulfones, the oxidized derivatives, can be reduced back to the sulfide using appropriate reducing agents. researchgate.netthieme-connect.com For example, a system of NbCl5/In has been shown to be effective for the deoxygenation of sulfoxides to sulfides. researchgate.net
Reaction Kinetics and Mechanistic Studies of this compound Transformations
Specific kinetic and mechanistic data for the reactions of this compound are not extensively documented in the scientific literature. However, the kinetics and mechanisms of the transformations of its constituent functional groups are well-established for analogous systems.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the aniline ring proceeds via a two-step addition-elimination pathway. wikipedia.org The initial attack of the electrophile on the electron-rich aromatic ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org This step is typically the rate-determining step. The subsequent loss of a proton restores the aromaticity of the ring. Kinetic studies of electrophilic substitution on anilines generally show second-order kinetics. nih.gov
Sulfide Oxidation: The mechanism of sulfide oxidation can vary depending on the oxidant and conditions. For oxidation with hydrogen peroxide, the reaction is thought to involve an electrophilic attack of a peroxide oxygen atom on the sulfur atom. nih.gov Kinetic studies have shown that this oxidation can be a second-order reaction. nih.gov When catalyzed by metal complexes, the mechanism can be more complex, potentially involving the formation of a metal-peroxide species that acts as the active oxidant. taylorfrancis.com
Nucleophilic Reactions of the Amine: Nucleophilic acyl substitution at the amino group, such as acylation, also proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Kinetic studies of the reactions of anilines with various electrophiles have been conducted to elucidate the influence of substituents on the reaction rates. acs.orgacs.org These studies are crucial for understanding the nucleophilicity of the aniline and the stability of the reaction intermediates.
Spectroscopic Data for this compound Remains Elusive in Public Domain
Despite extensive searches of scientific literature and chemical databases, detailed spectroscopic characterization data for the chemical compound this compound is not publicly available. As a result, a comprehensive analysis of its structural and electronic properties as requested cannot be provided at this time.
The user's request specified a detailed article on the spectroscopic characterization of this compound, structured with sections on Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR and Raman), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This would necessitate access to experimental data such as chemical shifts for ¹H and ¹³C NMR, vibrational frequencies for FT-IR and Raman spectroscopy, and absorption maxima for UV-Vis spectroscopy.
However, searches have consistently failed to yield this specific information for the this compound isomer. The majority of available spectroscopic data is for its isomer, 2-[(2,4-dimethylphenyl)sulfanyl]aniline, which is a known intermediate in the synthesis of the antidepressant drug Vortioxetine. This includes detailed ¹H and ¹³C NMR data. ias.ac.inchemicalbook.com Due to the explicit focus of the request on the 4-substituted isomer, information pertaining to the 2-substituted isomer cannot be used.
The lack of publicly available research detailing the synthesis and spectroscopic analysis of this compound prevents the creation of the requested scientific article. Scientific advancement relies on the publication and dissemination of such data, and in this case, the specific compound of interest appears to be either not yet synthesized or its characterization data has not been published in accessible formats.
Therefore, the following sections and subsections of the requested article cannot be generated:
Spectroscopic Characterization and Structural Elucidation of 4 2,4 Dimethylphenyl Sulfanyl Aniline
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Without the foundational experimental data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to make the spectroscopic characterization of 4-[(2,4-dimethylphenyl)sulfanyl]aniline available.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation pattern upon ionization. In the analysis of this compound, the molecular formula C₁₄H₁₅NS dictates a theoretical molecular weight of approximately 229.34 g/mol .
When subjected to mass spectrometry, typically using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is expected to accept a proton (H⁺) to form the molecular ion [M+H]⁺. This would result in a prominent peak in the mass spectrum at a mass-to-charge ratio (m/z) of approximately 230.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.
A summary of expected key data from a mass spectrometry analysis is presented in the interactive table below.
| Metric | Expected Value | Information Provided |
| Molecular Formula | C₁₄H₁₅NS | Elemental composition |
| Molecular Weight | ~229.34 g/mol | Mass of one mole of the compound |
| [M+H]⁺ Ion (m/z) | ~230 | Confirmation of the molecular weight |
| Key Fragment Ions | Data not available | Insight into the molecular structure |
It is important to note that while the molecular weight can be confidently stated based on the chemical formula, the specific fragmentation pattern requires experimental data which is not currently available.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction experiment would be necessary to elucidate its solid-state structure. This would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern can then be used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. Therefore, specific experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Had such data been available, it would be presented in a detailed crystallographic data table. An example of the type of information that would be obtained is shown in the interactive table below.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, etc. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Z | Integer |
| Key Bond Lengths (Å) | e.g., C-S, C-N, C-C |
| Key Bond Angles (°) | e.g., C-S-C, C-N-H |
| Torsion Angles (°) | e.g., C-C-S-C |
In the absence of experimental crystallographic data, the solid-state structure of this compound remains undetermined. Computational modeling could provide theoretical insights into its likely conformation, but this would not be a substitute for experimental verification.
Computational Chemistry and Theoretical Studies on 4 2,4 Dimethylphenyl Sulfanyl Aniline
Vibrational Frequency Analysis and Theoretical Spectroscopic Predictions:
Theoretical predictions of the infrared (IR) and Raman spectra, which help in identifying the compound's vibrational modes, could not be located.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer:
There is no available NBO analysis to describe the delocalization of electron density, intramolecular charge transfer, and the nature of bonding within the molecule.
Applications of 4 2,4 Dimethylphenyl Sulfanyl Aniline in Advanced Research
Role as a Building Block in Complex Organic Synthesis
The utility of a molecule as a building block in complex organic synthesis is predicated on its chemical structure, reactivity, and the functional groups it possesses. Aromatic amines and sulfides are classes of compounds that often serve as versatile precursors in the synthesis of more elaborate molecular architectures. In principle, the structure of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline, featuring a primary aromatic amine and a diaryl sulfide (B99878) moiety, suggests its potential as a foundational unit for constructing larger, functional molecules. The amine group can undergo a wide array of chemical transformations, including diazotization, acylation, and alkylation, while the sulfide linkage can potentially be oxidized or otherwise modified. The presence of two distinct aromatic rings also offers multiple sites for functionalization.
However, a comprehensive review of available scientific literature and chemical databases does not yield specific examples or detailed research findings on the application of this compound as a building block in complex organic synthesis.
Precursor Chemistry for Novel Scaffolds and Ligands
The development of novel molecular scaffolds and ligands is a cornerstone of medicinal chemistry and materials science. Compounds with unique three-dimensional arrangements and electronic properties are constantly sought after. The aniline (B41778) and dimethylphenyl groups in this compound could, in theory, be elaborated upon to create intricate molecular frameworks. The nitrogen and sulfur atoms could also serve as coordination sites for metal ions, making it a potential candidate for ligand design.
Synthesis of Conjugated Systems and Polymeric Materials
Conjugated systems and polymers are materials characterized by alternating single and multiple bonds, which often impart interesting electronic and optical properties. The aromatic rings within this compound could potentially be integrated into such systems through various polymerization techniques. The amine functionality could also be utilized to introduce this unit into polymer backbones or as pendant groups.
A thorough search of the scientific literature reveals no specific studies on the synthesis of conjugated systems or polymeric materials using this compound as a monomer or building block.
Applications in Catalysis and Coordination Chemistry
The fields of catalysis and coordination chemistry heavily rely on the design and synthesis of ligands that can bind to metal centers and modulate their reactivity. The nitrogen and sulfur atoms in this compound present potential coordination sites for metal ions.
However, there is no available research to suggest that this compound has been specifically investigated for its applications in catalysis or coordination chemistry.
Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating this compound Ligands
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The selection of the organic linker is crucial in determining the structure and properties of the resulting MOF. While the structure of this compound contains potential donor atoms for coordination to metal centers, there are no published reports on its use as a ligand in the design and synthesis of MOFs.
Exploration of Catalytic Activity in Organic Transformations
Certain organic molecules can themselves act as catalysts or can be precursors to catalytic species. The amine and sulfide functionalities in this compound could potentially be involved in catalytic cycles for various organic transformations.
Nevertheless, an extensive review of the chemical literature does not provide any instances where this compound or its derivatives have been explored for their catalytic activity in organic transformations.
Analytical Reagent Applications in Chemical Research
Use in Impurity Profiling and Detection Methodologies
In the pharmaceutical and chemical manufacturing industries, the identification and quantification of impurities are critical for ensuring the safety and efficacy of products. Diaryl sulfides and aniline derivatives can arise as intermediates, byproducts, or degradation products during synthesis. acs.org The structural characteristics of this compound make it a potential reference standard for the development of analytical methods aimed at detecting such impurities.
Advanced chromatographic techniques are central to impurity profiling. nih.gov High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying trace-level impurities in complex matrices. nih.gov The development of a robust analytical method for a class of compounds often involves a representative molecule to optimize separation and detection parameters. Given its defined structure, this compound could serve this purpose for related diaryl sulfide aniline impurities.
The table below illustrates a hypothetical set of parameters for an HPLC-based detection method that could be developed using this compound as a reference compound.
| Parameter | Value/Condition | Purpose |
| Column | C18 Reverse-Phase | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water Gradient | Elution of compounds with varying polarities |
| Detector | UV-Vis Diode Array | Detection based on chromophores |
| Wavelength | 254 nm | Optimal absorbance for aromatic rings |
| Mass Spectrometry | Electrospray Ionization (ESI) | Structural confirmation and identification |
Methodologies for the detection of sulfur-containing compounds are also relevant. researchgate.net Techniques such as gas chromatography with a sulfur chemiluminescence detector (GC-SCD) or inductively coupled plasma mass spectrometry (ICP-MS) could be adapted for the specific detection of sulfur-containing impurities, where this compound would be an invaluable standard for method validation. bohrium.com
Binding Applications in Solvent Systems
The interaction of a solute with its solvent environment can reveal significant information about its electronic structure and intermolecular forces. The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound shifts in response to the polarity of the solvent, is a key area of investigation. wikipedia.org Compounds exhibiting strong solvatochromic effects have applications as probes for solvent polarity and in the study of complex chemical systems. nih.gov
The structure of this compound, with its electron-donating amino and methyl groups and the polarizable sulfur atom, suggests that it may exhibit solvatochromism. researchgate.net The lone pair of electrons on the nitrogen atom can engage in hydrogen bonding with protic solvents, while the aromatic rings can participate in π-π stacking and van der Waals interactions. researchgate.net These interactions can differentially stabilize the ground and excited electronic states, leading to shifts in the UV-Visible absorption maxima. wikipedia.org
A systematic study of the spectroscopic properties of this compound in a range of solvents with varying polarities could yield a Kamlet-Taft or Reichardt's dye-type parameter set, providing insights into its specific interactions.
| Solvent | Dielectric Constant (ε) | Absorption Max (λmax) (nm) (Hypothetical) |
| n-Hexane | 1.88 | 300 |
| Toluene | 2.38 | 305 |
| Dichloromethane | 8.93 | 315 |
| Acetone | 20.7 | 320 |
| Ethanol | 24.5 | 325 |
| Water | 80.1 | 335 |
Such data would be foundational for exploring its use as a sensor or probe in various chemical and biological systems where local polarity changes are of interest. wikipedia.org
Exploration in Optoelectronic and Sensing Materials
Diaryl sulfides are a class of compounds that have been investigated for their potential in optoelectronic applications. nanomaterchem.com The sulfur atom can effectively conjugate the two aromatic rings, facilitating intramolecular charge transfer (ICT), a key process in many organic electronic materials. The introduction of electron-donating (aniline) and electron-withdrawing groups can modulate the electronic properties of these molecules, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.net
The this compound structure incorporates an electron-donating amino group, which can enhance the ICT character of the molecule. This could lead to interesting photophysical properties, such as fluorescence, which might be sensitive to the local chemical environment. For instance, protonation of the amino group or its interaction with metal ions could lead to changes in the fluorescence spectrum, forming the basis for a chemical sensor. nih.gov
The potential for this compound in sensing applications is further underscored by the known ability of diaryl sulfide derivatives to act as fluorescent probes. nih.gov For example, fluorinated diaryl sulfides have been developed as imaging agents for the serotonin (B10506) transporter in the brain. nih.gov While the subject compound is not fluorinated, this demonstrates the principle that the diaryl sulfide scaffold can be functionalized to create highly specific molecular probes.
Fundamental Studies on Structure-Activity Relationships in Related Compound Classes
Understanding the relationship between a molecule's structure and its functional properties is a cornerstone of chemical and materials science. acs.org For the class of diaryl sulfides, structure-activity relationship (SAR) studies have been conducted in various contexts, including medicinal chemistry and materials science. researchgate.netnih.gov These studies systematically modify the substituents on the aromatic rings to observe the effect on a particular activity or property.
In the context of this compound, several structural features could be systematically varied to establish SARs:
Position of the Amino Group: Moving the amino group from the para (4) position to the ortho (2) or meta (3) position would significantly alter the electronic communication between the amino group and the sulfide bridge, impacting its optoelectronic properties and binding affinities.
Substitution on the Dimethylphenyl Ring: The number and position of the methyl groups influence the molecule's conformation and solubility. Varying these could fine-tune its properties for specific applications.
Nature of the Linkage: Replacing the sulfur atom with oxygen (an ether) or a direct C-C bond would provide a comparative understanding of the role of the sulfide bridge in mediating electronic effects.
A hypothetical SAR study could explore the impact of substituents on the aniline ring on the compound's antioxidant activity, a property often associated with anilines.
| Substituent at position 2' or 6' | Electron Donating/Withdrawing | Predicted Antioxidant Activity |
| -H (parent compound) | - | Baseline |
| -OCH3 | Donating | Increased |
| -Cl | Withdrawing | Decreased |
| -NO2 | Strongly Withdrawing | Significantly Decreased |
Such fundamental studies, while not directly application-oriented, provide the essential knowledge base for the rational design of new molecules with tailored properties for a wide range of advanced research applications.
Future Research Directions and Emerging Trends for 4 2,4 Dimethylphenyl Sulfanyl Aniline
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of diaryl sulfides often involves transition-metal-catalyzed cross-coupling reactions, which, while effective, can present challenges related to catalyst cost, toxicity, and removal from the final product. mdpi.comnih.gov Future research will undoubtedly gravitate towards the development of more sustainable synthetic protocols for 4-[(2,4-dimethylphenyl)sulfanyl]aniline. This includes the exploration of metal-free C-S bond formation, the use of benign and recyclable solvents, and the employment of more atom-economical sulfur sources.
Table 1: Comparison of Traditional and Potential Sustainable Synthetic Routes
| Feature | Traditional Synthetic Routes | Future Sustainable Routes |
|---|---|---|
| Catalyst | Palladium or copper-based | Catalyst-free, organocatalyzed, or earth-abundant metal catalysts |
| Solvents | Often high-boiling point organic solvents (e.g., DMF, Toluene) | Water, ethanol, supercritical CO2, or solvent-free conditions |
| Sulfur Source | Thiols (often odorous and prone to oxidation) | Elemental sulfur, sodium thiosulfate, or other odorless and stable sulfur surrogates nih.gov |
| Energy Input | Typically requires high temperatures | Ambient temperature, visible-light irradiation, or microwave-assisted heating |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, tandem, or flow chemistry processes |
Advanced Mechanistic Investigations of Reaction Pathways
A deep understanding of the reaction mechanism is paramount for the optimization of existing synthetic methods and the rational design of new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate mechanistic details of the formation of this compound.
Table 2: Key Mechanistic Questions for Future Investigation
| Research Question | Potential Investigative Techniques | Expected Outcome |
|---|---|---|
| What is the active catalytic species in metal-catalyzed syntheses? | X-ray Absorption Spectroscopy (XAS), Electron Paramagnetic Resonance (EPR) | Rational design of more active and stable catalysts. |
| What is the rate-determining step of the reaction? | Kinetic studies, Isotope labeling experiments | Optimization of reaction conditions to enhance reaction rates. |
| What is the role of ligands and additives? | In-situ NMR, Computational modeling | Selection of optimal ligands and additives for improved yield and selectivity. |
| What are the key intermediates and transition states? | Cryogenic spectroscopy, DFT calculations | A complete energy profile of the reaction pathway. |
Computational Design of Derivatives with Tailored Properties
Computational chemistry and molecular modeling are poised to play a pivotal role in unlocking the full potential of the this compound scaffold. By employing quantum chemical calculations, it is possible to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. This predictive power can be harnessed to design novel derivatives of this compound with properties tailored for specific applications.
For instance, by systematically introducing different functional groups onto the aromatic rings, it is possible to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a crucial parameter for applications in organic electronics. mdpi.com Similarly, computational methods can be used to predict the binding affinity of derivatives to biological targets, thereby guiding the synthesis of new drug candidates. mdpi.com
Table 3: In-Silico Property Modulation of this compound Derivatives
| Substituent Position | Type of Substituent | Predicted Effect on Properties | Potential Application |
|---|---|---|---|
| Aniline (B41778) Ring (ortho/meta to -NH2) | Electron-withdrawing group (e.g., -NO2, -CN) | Lowering of HOMO/LUMO levels, increased electron affinity | n-type organic semiconductor |
| Aniline Ring (ortho/meta to -NH2) | Electron-donating group (e.g., -OCH3, -N(CH3)2) | Raising of HOMO/LUMO levels, decreased ionization potential | p-type organic semiconductor, antioxidant |
| Dimethylphenyl Ring | Bulky alkyl groups | Increased steric hindrance, modified solid-state packing | Improved solubility, control of intermolecular interactions |
| Aniline -NH2 group | Acylation, Alkylation | Altered hydrogen bonding capacity, modified reactivity | Polymer building block, pharmaceutical intermediate |
Exploration of Unconventional Applications in Materials Science
The unique molecular architecture of this compound, which combines a nucleophilic aniline moiety with a diaryl sulfide (B99878) linkage, makes it an intriguing candidate for a variety of unconventional applications in materials science. Future research should venture beyond the traditional domains and explore its potential as a building block for advanced functional materials.
One promising avenue is its use as a monomer for the synthesis of novel polymers. The aniline nitrogen can be a site for polymerization, potentially leading to the formation of conductive polymers with interesting optoelectronic properties. Furthermore, the presence of both nitrogen and sulfur atoms makes it a potential ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials are renowned for their high porosity and surface area, making them suitable for applications in gas storage, catalysis, and sensing.
Table 4: Potential Unconventional Applications in Materials Science
| Material Class | Role of this compound | Potential Properties and Applications |
|---|---|---|
| Conductive Polymers | Monomer unit | Electrochromism, organic thin-film transistors (OTFTs), sensors |
| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Gas separation and storage, heterogeneous catalysis, chemical sensing |
| High-Performance Thermosets | Curing agent or epoxy resin modifier | Enhanced thermal stability, improved mechanical properties, flame retardancy |
| Organic Light-Emitting Diodes (OLEDs) | Host material or charge-transporting layer | High efficiency, long operational lifetime, color tunability |
Integration with High-Throughput Screening for New Academic Discoveries
High-throughput screening (HTS) has revolutionized the process of drug discovery and has found widespread application in the search for new materials with desired properties. nih.gov The inclusion of this compound and a library of its rationally designed derivatives in HTS campaigns could lead to serendipitous discoveries of novel biological activities or material functions.
By screening against a diverse panel of biological targets, it may be possible to identify new therapeutic applications for this class of compounds. For example, diaryl sulfides have been investigated for their potential as anti-cancer agents. acs.org In the realm of materials science, HTS could be employed to rapidly screen for properties such as fluorescence, non-linear optical activity, or catalytic performance. The integration of automated synthesis with HTS would further accelerate the pace of discovery, enabling the rapid exploration of a vast chemical space centered around the this compound scaffold.
Q & A
Q. How can researchers optimize the synthesis of 4-[(2,4-dimethylphenyl)sulfanyl]aniline for high purity and yield?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or thiol-ene reactions. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of 2,4-dimethylthiophenol to 4-nitroaniline to minimize side products (e.g., disulfide formation) .
- Temperature Control: Maintain reflux conditions (80–100°C) in polar aprotic solvents like DMF to enhance reactivity .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted thiols. Recrystallization in ethanol improves purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Confirm S–C and N–H bonds via peaks at 2550 cm⁻¹ (S–C stretch) and 3350–3450 cm⁻¹ (N–H stretch) .
- NMR Analysis:
- Mass Spectrometry (EI-MS): Molecular ion [M+H]⁺ at m/z 245 (calculated: 244.3 g/mol) confirms molecular weight .
Q. How does the electronic environment of the sulfanyl group influence compound stability under varying pH?
Methodological Answer: The sulfanyl group’s electron-donating nature stabilizes the aniline moiety in acidic conditions but promotes oxidation in basic media.
- Acidic Stability (pH 2–6): Protonation of the amine group reduces electrophilic attack; no degradation observed for 24 hours .
- Basic Instability (pH >8): Thioether oxidation to sulfone occurs, confirmed by LC-MS monitoring .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The sulfanyl group acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
- Coordination Site: Sulfur’s lone pairs facilitate Pd(0) coordination, enabling regioselective aryl-aryl bond formation at the para-position .
- Optimization: Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C for 12 hours .
Q. How can researchers validate conflicting solubility data reported in literature?
Methodological Answer: Contradictions arise from solvent polarity and temperature variations. Standardize protocols:
Q. What computational approaches predict the compound’s binding affinity for biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions with enzymes (e.g., cytochrome P450) using the compound’s 3D structure (PubChem CID). Sulfanyl and amine groups show hydrogen bonding with active-site residues .
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps for reactivity hotspots .
Q. How to design assays for evaluating antimicrobial activity of derivatives?
Methodological Answer:
Q. What strategies resolve contradictions in reported cytotoxicity data?
Methodological Answer: Discrepancies may stem from cell line variability or assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
